2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, oxadiazole, triazene, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-amino-1,2,5-oxadiazole: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under basic conditions.
Synthesis of 1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triazene: This involves the coupling of two 4-amino-1,2,5-oxadiazole units with a triazene linker, typically using a diazotization reaction followed by coupling.
Introduction of the morpholine group: The final step involves the reaction of the triazene intermediate with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The oxadiazole rings can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated products.
Scientific Research Applications
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or photonic properties.
Chemical Research: Employed as a building block in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-1,3-bis(4-nitro-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone: Similar structure but with nitro groups instead of amino groups.
2-[(2E)-1,3-bis(4-amino-1,2,5-thiadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone: Similar structure but with thiadiazole rings instead of oxadiazole rings.
Uniqueness
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both oxadiazole and morpholine rings, along with the triazene linker, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H14N10O4 |
---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
2-[(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]amino]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C10H14N10O4/c11-7-9(16-23-14-7)13-18-20(10-8(12)15-24-17-10)5-6(21)19-1-3-22-4-2-19/h1-5H2,(H2,11,14)(H2,12,15) |
InChI Key |
ZBWPNZCMAJGULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=NON=C2N)N=NC3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.